Methyl (Z)-3-(Tosyloxy)but-2-enoate

Catalog No.
S914447
CAS No.
1029612-18-7
M.F
C₁₂H₁₄O₅S
M. Wt
270.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (Z)-3-(Tosyloxy)but-2-enoate

CAS Number

1029612-18-7

Product Name

Methyl (Z)-3-(Tosyloxy)but-2-enoate

IUPAC Name

methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate

Molecular Formula

C₁₂H₁₄O₅S

Molecular Weight

270.3

InChI

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8-

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C

Methyl (Z)-3-(Tosyloxy)but-2-enoate is an organic compound characterized by the presence of a conjugated enone system and a tosyl group. Its molecular formula is C₁₂H₁₄O₅S, and it has a molecular weight of approximately 270.30 g/mol. The structure features a double bond (C=C) and an ester functional group, which contribute to its reactivity in various chemical transformations. The tosyl group, derived from p-toluenesulfonic acid, serves as an excellent leaving group in nucleophilic substitution reactions, enhancing the compound's utility in organic synthesis .

  • Alkene Moiety

    The presence of a double bond (C=C) indicates its potential as a reactant in various addition reactions, allowing for chain extension or functional group incorporation in organic molecules .

  • Ester Functionality

    The ester group (COOCH3) can be hydrolyzed to yield a carboxylic acid, which is a versatile functional group for further transformations in organic synthesis .

  • Tosylate Group (p-Toluenesulfonyl)

    This group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of new functionalities at the adjacent carbon .

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as amines or alcohols, leading to diverse derivatives. For instance, reaction with methylamine yields N-methyl β-aminocrotonate .
  • Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid, which is a versatile intermediate for further transformations .
  • Addition Reactions: The double bond allows for addition reactions with various reagents, facilitating the incorporation of new functional groups into the molecule .

While specific biological activities of Methyl (Z)-3-(Tosyloxy)but-2-enoate are not extensively documented, compounds with similar structures often exhibit interesting biological properties. The presence of the tosyl group may enhance interactions with biological targets, making it a candidate for further pharmacological studies. Research into related compounds indicates potential applications in medicinal chemistry due to their ability to act as intermediates in drug synthesis .

Several methods exist for synthesizing Methyl (Z)-3-(Tosyloxy)but-2-enoate:

  • Enol Tosylation: A robust method involves using TsCl (p-toluenesulfonyl chloride) with appropriate bases under controlled conditions to achieve high stereoselectivity for the Z-isomer. This method can yield the compound in good yields while maintaining stereochemical integrity .
  • Functionalized Grignard Reagents: Another approach utilizes Grignard reagents in a two-step process involving the formation of an enolate followed by tosylation, allowing for the introduction of various substituents on the double bond .

Methyl (Z)-3-(Tosyloxy)but-2-enoate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthetic Chemistry: It is used to synthesize more complex molecules through nucleophilic substitution and addition reactions.
  • Pharmaceutical Development: Due to its reactivity and potential biological activity, it may be explored in drug design and development processes .

Methyl (Z)-3-(Tosyloxy)but-2-enoate shares structural similarities with several compounds that feature enone systems or tosyl groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
Methyl (E)-3-(Tosyloxy)but-2-enoateE-stereochemistryDifferent stereochemistry affects reactivity
Ethyl 3-(Tosyloxy)but-2-enoateEthyl ester instead of methylVariation in alkyl chain length
Methyl 3-(p-Toluenesulfonyloxy)propanoatePropanoate instead of butanoateShorter carbon chain
Methyl (Z)-3-(2-cyanophenyl)but-2-enoateSubstituted phenyl groupPotentially different biological activity

The uniqueness of Methyl (Z)-3-(Tosyloxy)but-2-enoate lies in its specific stereochemistry and functional groups that allow for targeted reactivity in synthetic pathways, making it distinct from other similar compounds .

XLogP3

2.2

Dates

Modify: 2023-08-15

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